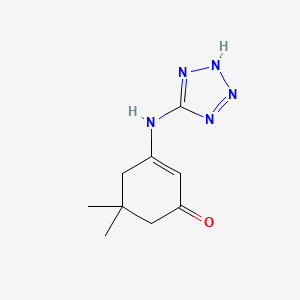

![molecular formula C21H23NO4 B2563451 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid CAS No. 2642729-48-2](/img/structure/B2563451.png)

2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid” is a chemical compound with the linear formula C18H17NO4 . It is related to other compounds such as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid and 3-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the Arndt-Eistert protocol has been successfully applied starting from commercially available N ‐ { [ (9 H ‐fluoren‐9‐yl)methoxy]carbonyl}‐protected (Fmoc) α‐amino acids leading to enantiomerically pure N ‐Fmoc‐protected β‐amino acids in only two steps and with high yield .Applications De Recherche Scientifique

Peptide Synthesis

The compound is a type of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process. It is stable at room temperature and has a long shelf-life, making it suitable for use in aqueous washing operations .

Coupling Agents

Fmoc amino acids, including this compound, are useful as coupling agents in peptide synthesis . They facilitate the formation of peptide bonds, which are crucial in the creation of complex proteins.

Stability and Shelf-life

The compound is stable at room temperature and has a long shelf-life . This makes it suitable for use in long-term experiments and reduces the need for special storage conditions.

Crystalline Solids

The compound can be isolated as crystalline solids . This property is beneficial in research as it allows for precise measurements and easy handling of the compound.

Synthesis Methods

The compound can be synthesized starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These methods provide flexibility in the production of the compound, allowing it to be produced in various research settings.

6. Potential Applications in Heavy Oil Recovery While there is no direct evidence of this compound being used in heavy oil recovery, similar Fmoc amino acids have been studied for their potential applications in this field . The high viscosity of heavy oil presents challenges in its extraction, and the use of polymers, including potentially Fmoc amino acids, could improve the efficiency of this process .

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-12-22(14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAVYUWUHCWHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2563368.png)

![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)

![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)

![Methyl 4-{2-oxo-2-[2-(3-oxo-1-cyclohexenyl)hydrazino]ethoxy}benzenecarboxylate](/img/structure/B2563379.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)